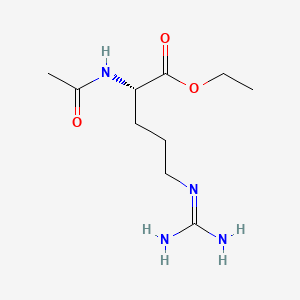
Ac-Arg-Oet-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-L-arginine ethyl ester hydrochloride, also known as Ac-Arg-Oet-HCl, is a derivative of the amino acid arginine. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role in peptide synthesis and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-L-arginine ethyl ester hydrochloride typically involves the esterification of arginine followed by acetylation. One common method includes the protection of the amino group of arginine with a Boc (tert-butyloxycarbonyl) group, followed by esterification with ethanol. The Boc group is then removed, and the resulting compound is acetylated to form Acetyl-L-arginine ethyl ester. Finally, the hydrochloride salt is formed by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of Acetyl-L-arginine ethyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-arginine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Produces L-arginine and ethanol.
Acetylation: Forms N-acetyl-L-arginine ethyl ester.
Substitution: Results in substituted arginine derivatives depending on the nucleophile used.
Scientific Research Applications
Acetyl-L-arginine ethyl ester hydrochloride has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Investigates enzyme-substrate interactions and protein folding.
Medical Research: Explores potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industrial Applications: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Acetyl-L-arginine ethyl ester hydrochloride involves its hydrolysis to release L-arginine, which is a precursor for the synthesis of nitric oxide. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response. The compound’s ability to donate L-arginine makes it valuable in research related to cardiovascular health and immune function .
Comparison with Similar Compounds
Similar Compounds
- Nα-Benzoyl-L-arginine ethyl ester hydrochloride (Bz-Arg-OEt-HCl)
- Nα-Acetyl-L-arginine methyl ester hydrochloride (Ac-Arg-OMe-HCl)
- Nα-Benzoyl-L-arginine amide hydrochloride (Bz-Arg-NH2-HCl)
Uniqueness
Acetyl-L-arginine ethyl ester hydrochloride is unique due to its specific acetyl and ethyl ester functional groups, which influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of incorporation into peptides. Its ability to release L-arginine upon hydrolysis also makes it particularly valuable in nitric oxide-related research .
Properties
CAS No. |
56296-83-4 |
|---|---|
Molecular Formula |
C10H20N4O3 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C10H20N4O3/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13)/t8-/m0/s1 |
InChI Key |
VAPHLLYHDMUQSW-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


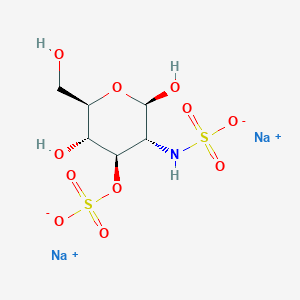
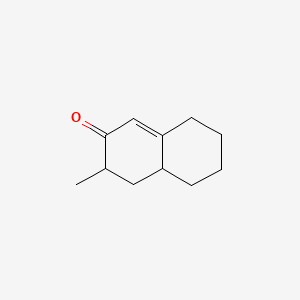
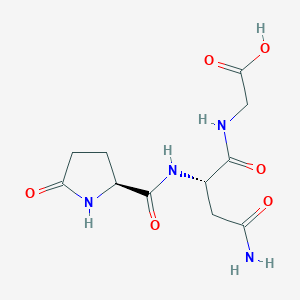
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)





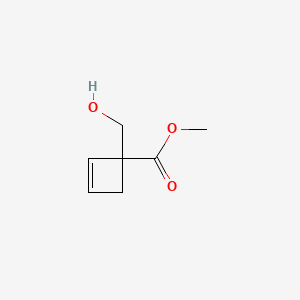
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
